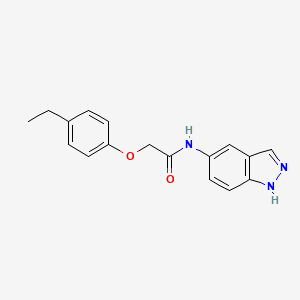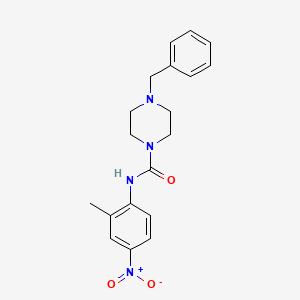![molecular formula C19H23NO5 B4868189 3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B4868189.png)
3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide: is an organic compound characterized by the presence of three methoxy groups attached to a benzamide core, along with a 3-methylphenoxyethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzoic acid and 3-methylphenol.
Formation of Intermediate: The 3,4,5-trimethoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(3-methylphenoxy)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones under strong oxidative conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy groups can be substituted by nucleophiles under appropriate conditions, such as demethylation using boron tribromide (BBr₃).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Boron tribromide (BBr₃) in dichloromethane (DCM).
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of demethylated products.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a pharmacophore in drug design.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
- Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the amide moiety play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
- 3,4,5-trimethoxy-N-[2-(2-methylphenoxy)ethyl]benzamide
- 3,4,5-trimethoxy-N-[2-(4-methylphenoxy)ethyl]benzamide
- 3,4,5-trimethoxy-N-[2-(3-methoxyphenoxy)ethyl]benzamide
Comparison:
- Structural Differences: The position of the methyl or methoxy substituent on the phenoxyethyl group can influence the compound’s physical and chemical properties.
- Unique Properties: 3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide may exhibit unique binding affinities and reactivity profiles due to the specific positioning of its substituents, making it distinct in its applications and effects.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-methylphenoxy)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5/c1-13-6-5-7-15(10-13)25-9-8-20-19(21)14-11-16(22-2)18(24-4)17(12-14)23-3/h5-7,10-12H,8-9H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFJNDMQQQMVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCNC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[[5-(2-chlorophenyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B4868108.png)
![N-[(4-chlorophenyl)methyl]-1-(3-fluorobenzoyl)piperidine-4-carboxamide](/img/structure/B4868118.png)
![N-1,3-benzothiazol-2-yl-2-[(5-{[(4-chlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4868125.png)
![1-(2-Fluorophenyl)-3-[5-[2-(4-methylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4868138.png)
![N-(2,1,3-BENZOXADIAZOL-4-YL)-2-[4-(2-FLUOROBENZYL)-1-PIPERAZINYL]ACETAMIDE](/img/structure/B4868146.png)
![METHYL 7-METHYL-2,4-DIOXO-1-PHENYL-3-({[4-(PROPAN-2-YL)PHENYL]CARBAMOYL}METHYL)-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B4868152.png)
![1-ETHYL-4-{1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERAZINE](/img/structure/B4868166.png)
![2-{[(4-methylbenzyl)thio]acetyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4868172.png)
![Dibutyl[(4-fluorophenyl)sulfonyl]amine](/img/structure/B4868186.png)


![1-[4-(4-chlorobenzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)butan-1-one](/img/structure/B4868193.png)
![3-{4-[(benzylamino)sulfonyl]phenyl}-N-(4-butylphenyl)propanamide](/img/structure/B4868195.png)
![N-(4-methylphenyl)-N-[1-(1-piperidinylcarbonyl)propyl]methanesulfonamide](/img/structure/B4868202.png)
